![molecular formula C8H11N5 B15245605 N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 90032-87-4](/img/structure/B15245605.png)
N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a propyl group attached to the 7-amine position of the heterocyclic core. Triazolopyrimidines are synthesized via nucleophilic substitution of 7-chloro precursors with amines (e.g., alkyl or aryl amines) under reflux conditions in solvents like N-methylpyrrolidone (NMP) or isopropanol . These compounds are explored for diverse applications, including anti-inflammatory, anti-tubercular, and herbicidal activities, depending on substituent modifications.
Preparation Methods
The synthesis of N-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in high yields and short reaction times . Another method involves the use of Schiff base zinc complexes supported on magnetite nanoparticles, which act as reusable catalysts for the synthesis of triazolopyrimidines under mild conditions . These methods demonstrate the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.
Chemical Reactions Analysis
N-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions
Biological Activity
N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
- Molecular Formula : C16H19N
- Molecular Weight : 239.34 g/mol
- CAS Number : 891035-96-4
The primary mechanism by which this compound exerts its biological effects is through the inhibition of tubulin polymerization. This action disrupts the normal functioning of microtubules, which are essential for cell division and intracellular transport.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notable findings include:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values ranging from 0.45 µM to 3 µM against HeLa and A549 cancer cells .
- Mechanistic Insights : Compounds structurally related to this compound were observed to block the cell cycle at the G2/M phase and induce apoptosis through intrinsic pathways .
Comparative Activity Table
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | 0.45 | Tubulin polymerization inhibition |
Similar Derivative | A549 | 0.53 | Tubulin polymerization inhibition |
CA-4 (Control) | HeLa | 0.10 | Tubulin polymerization inhibition |
Study 1: Antiproliferative Activity
In a study assessing various triazolopyrimidine derivatives for their anticancer properties, this compound was part of a series that exhibited significant activity against multiple cancer cell lines. The most potent derivative showed an IC50 value of 0.45 µM against HeLa cells and was noted for its ability to inhibit tubulin assembly effectively .
Study 2: In Vivo Efficacy
In vivo experiments using zebrafish models indicated that compounds related to this compound not only inhibited tumor growth but also demonstrated favorable pharmacokinetic profiles. These findings suggest potential for further development in clinical settings .
Q & A
Q. Basic: What synthetic strategies are effective for preparing N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution at the 7-position of a triazolopyrimidine core. Key steps include:
- Core Formation : Cyclization of precursors like 5,7-dichloro-triazolo[1,5-a]pyrimidine under reflux with polar aprotic solvents (e.g., DMF or NMP) .
- Amine Substitution : Reacting the core with n-propylamine under inert atmosphere (N₂ or Ar) at 80–100°C for 2–4 hours .
- Optimization :
Q. Basic: Which analytical techniques are critical for structural validation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₉H₁₂N₅: 202.1089) .
- HPLC : Purity >95% using C18 columns (mobile phase: MeCN/H₂O + 0.1% TFA) .
Q. Advanced: How do structural modifications at the 5-position influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (EWGs) :
- Substituent Positioning :
- Experimental Design :
Q. Advanced: What in vitro/in vivo models are suitable for evaluating anticancer potential?
Methodological Answer:
- In Vitro Models :
- In Vivo Models :
Q. Advanced: How can molecular docking resolve target-binding ambiguities?
Methodological Answer:
- Software Tools : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 4RXG for DHODH) .
- Protocol :
- Case Study : Docking revealed propylamine’s H-bond with Asp168 in DHODH, explaining SAR trends .
Q. Advanced: How to address contradictions in reported bioactivity data?
Methodological Answer:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity at Position 7
The 7-amine position is a critical determinant of bioactivity and physicochemical properties. Key substituent classes include:
- Alkyl Groups :
- N-(2-Ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (MW: 253.3, Predicted logP: ~2.96) features a lipophilic ethylphenyl group, enhancing membrane permeability .
- N-Cyclobutyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 35) demonstrates moderate anti-tubercular activity, with cyclobutyl contributing to steric bulk .
- Aryl/Heteroaryl Groups :
- N-(4-Chlorophenethyl)-6-nitro-2-(prop-2-yn-1-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (10f, MW: 388.8) exhibits anti-inflammatory activity, attributed to electron-withdrawing nitro and chlorophenethyl groups .
- N-(4-Methoxyphenethyl)-5-phenyl derivatives (e.g., 38) show improved solubility due to methoxy’s polar nature .
- Pyridinyl-substituted analogs (e.g., 60) display anti-tubercular efficacy, highlighting heteroaryl compatibility .
Physicochemical and Structural Insights
- Molecular Weight and Solubility : Alkyl-substituted triazolopyrimidines (e.g., MW ~250–300) typically exhibit better solubility than aryl analogs (MW >350) due to reduced aromatic stacking .
- Acidity (pKa) : Amine substituents at position 7 have pKa values ~2.5–3.0, influencing ionization and bioavailability under physiological conditions .
- Crystallinity : Aryl derivatives (e.g., 10f, mp 175–176°C) often have higher melting points than alkyl analogs, affecting formulation strategies .
Properties
CAS No. |
90032-87-4 |
---|---|
Molecular Formula |
C8H11N5 |
Molecular Weight |
177.21 g/mol |
IUPAC Name |
N-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C8H11N5/c1-2-4-9-7-3-5-10-8-11-6-12-13(7)8/h3,5-6,9H,2,4H2,1H3 |
InChI Key |
IAUYYEZJRLLCBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=NC2=NC=NN12 |
Origin of Product |
United States |
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